![molecular formula C10H12O B14475587 [(1S)-2,3-Dihydro-1H-inden-1-yl]methanol CAS No. 68533-29-9](/img/structure/B14475587.png)
[(1S)-2,3-Dihydro-1H-inden-1-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1S)-2,3-Dihydro-1H-inden-1-yl]methanol is an organic compound with the molecular formula C10H12O It is a chiral molecule, meaning it has a non-superimposable mirror image This compound is part of the indane family, which is characterized by a fused benzene and cyclopentane ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-2,3-Dihydro-1H-inden-1-yl]methanol typically involves the reduction of the corresponding ketone, [(1S)-2,3-Dihydro-1H-inden-1-one]. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
[(1S)-2,3-Dihydro-1H-inden-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using Pd/C.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.
Major Products Formed
Oxidation: [(1S)-2,3-Dihydro-1H-inden-1-yl]methanal or [(1S)-2,3-Dihydro-1H-inden-1-yl]methanoic acid.
Reduction: [(1S)-2,3-Dihydro-1H-inden-1-yl]methane.
Substitution: [(1S)-2,3-Dihydro-1H-inden-1-yl]methyl chloride or bromide.
科学的研究の応用
[(1S)-2,3-Dihydro-1H-inden-1-yl]methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of chiral drugs.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of more complex molecules.
作用機序
The mechanism of action of [(1S)-2,3-Dihydro-1H-inden-1-yl]methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and function. The indane structure may also interact with hydrophobic pockets in proteins, affecting their conformation and activity.
類似化合物との比較
[(1S)-2,3-Dihydro-1H-inden-1-yl]methanol can be compared with other similar compounds, such as:
Indan-1-ol: Similar structure but lacks the chiral center.
2,3-Dihydro-1H-inden-1-yl]methanol: Similar structure but different stereochemistry.
Indane-1,3-dione: Contains a similar indane ring system but with different functional groups.
The uniqueness of this compound lies in its chiral nature and the presence of a hydroxyl group, which imparts specific reactivity and potential biological activity.
特性
CAS番号 |
68533-29-9 |
|---|---|
分子式 |
C10H12O |
分子量 |
148.20 g/mol |
IUPAC名 |
[(1S)-2,3-dihydro-1H-inden-1-yl]methanol |
InChI |
InChI=1S/C10H12O/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,9,11H,5-7H2/t9-/m1/s1 |
InChIキー |
GJZQCDPVYVQVBP-SECBINFHSA-N |
異性体SMILES |
C1CC2=CC=CC=C2[C@H]1CO |
正規SMILES |
C1CC2=CC=CC=C2C1CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





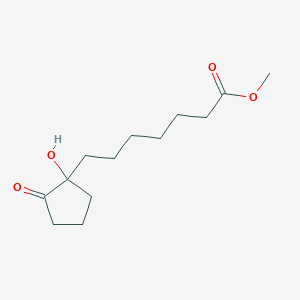
![Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate](/img/structure/B14475525.png)
![1-(4,4-Dimethylbicyclo[3.2.1]octan-2-yl)propan-2-one](/img/structure/B14475529.png)
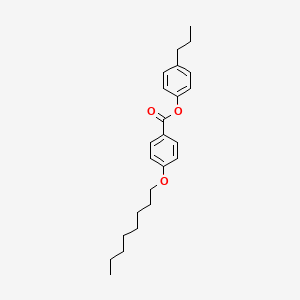
![Methyl 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoate](/img/structure/B14475534.png)
![N-Methyl-N-{4-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]phenyl}acetamide](/img/structure/B14475541.png)
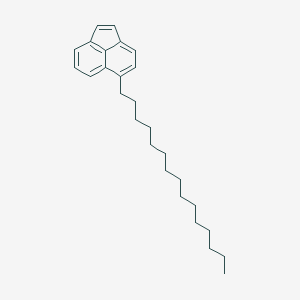
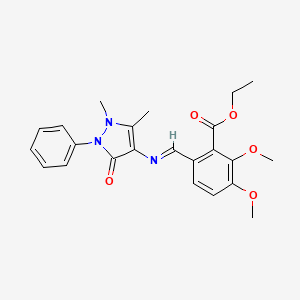

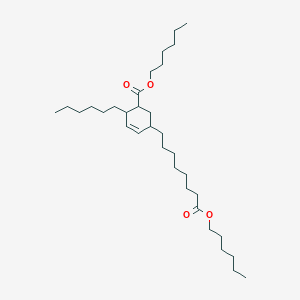
![Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane](/img/structure/B14475589.png)
